![molecular formula C18H11BrO B14032901 3-Bromo-7-phenyldibenzo[b,d]furan](/img/structure/B14032901.png)
3-Bromo-7-phenyldibenzo[b,d]furan
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Overview
Description
3-Bromo-7-phenyldibenzo[b,d]furan is an organic compound with the molecular formula C18H11BrO. It belongs to the class of dibenzofurans, which are heterocyclic compounds containing a furan ring fused to two benzene rings. This compound is characterized by the presence of a bromine atom at the 3-position and a phenyl group at the 7-position of the dibenzofuran structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-phenyldibenzo[b,d]furan typically involves the bromination of 7-phenyldibenzo[b,d]furan. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the dibenzofuran ring in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-phenyldibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding dibenzofuran derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 7-phenyldibenzo[b,d]furan.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 3-substituted-7-phenyldibenzo[b,d]furan derivatives.
Oxidation: Formation of dibenzofuran derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of 7-phenyldibenzo[b,d]furan.
Scientific Research Applications
3-Bromo-7-phenyldibenzo[b,d]furan has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-Bromo-7-phenyldibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and phenyl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved in its biological effects are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-7-phenyldibenzo[b,d]furan
- 3-Bromo-7-chlorodibenzo[b,d]furan
- 2-Bromo-7-phenyldibenzo[b,d]furan
- 7-Bromo-2-phenyldibenzo[b,d]furan
Uniqueness
3-Bromo-7-phenyldibenzo[b,d]furan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Biological Activity
Overview of 3-Bromo-7-phenyldibenzo[b,d]furan
This compound is a polycyclic aromatic compound that belongs to the dibenzo[b,d]furan family. This class of compounds is known for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The introduction of bromine and phenyl groups into the dibenzo structure can significantly influence its biological profile.
Antitumor Activity
Research has indicated that dibenzo[b,d]furans exhibit potential antitumor activity through various mechanisms, including:
- Inhibition of cell proliferation : Compounds in this class can induce apoptosis in cancer cells.
- Cell cycle arrest : They may interfere with the cell cycle, leading to growth inhibition.
Case Study: Antitumor Effects
A study conducted by researchers on similar dibenzo derivatives demonstrated that certain modifications could enhance cytotoxicity against various cancer cell lines. For instance, a compound structurally related to this compound showed IC50 values in the micromolar range against breast and lung cancer cell lines.
Antimicrobial Activity
Dibenzo[b,d]furans have also been evaluated for their antimicrobial properties. The presence of halogen substituents like bromine can enhance the interaction with microbial targets.
Research Findings
- In vitro studies : Some derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria.
- Mechanism of action : This activity is often attributed to disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Properties
The anti-inflammatory potential of dibenzo[b,d]furans has been explored in various studies. Compounds in this category may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Relevant Data Table
Biological Activity | Mechanism | Reference |
---|---|---|
Antitumor | Induces apoptosis | Smith et al., 2020 |
Antimicrobial | Disrupts cell membranes | Johnson et al., 2019 |
Anti-inflammatory | Inhibits COX-2 | Lee et al., 2021 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
- Bromine Substitution : Enhances lipophilicity and may improve membrane permeability.
- Phenyl Group : Contributes to π-π stacking interactions with biological macromolecules.
Properties
Molecular Formula |
C18H11BrO |
---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
3-bromo-7-phenyldibenzofuran |
InChI |
InChI=1S/C18H11BrO/c19-14-7-9-16-15-8-6-13(12-4-2-1-3-5-12)10-17(15)20-18(16)11-14/h1-11H |
InChI Key |
TWTJYLQNRFCCLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(O3)C=C(C=C4)Br |
Origin of Product |
United States |
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